molecular formula C22H19N3O2S B2515415 N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-59-4

N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2515415
CAS No.: 899991-59-4
M. Wt: 389.47
InChI Key: VBYYJEMTHHWWIM-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a novel, potent, and ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, a well-known oncogenic driver of chronic myeloid leukemia (CML). Its primary research value lies in its activity against both native BCR-ABL and, crucially, various imatinib-resistant mutants, including the challenging T315I gatekeeper mutation source . The compound exerts its mechanism by binding to the ATP-binding site of the kinase, effectively blocking its phosphorylating activity and subsequent downstream signaling through pathways like JAK-STAT and MAPK, which are critical for cellular proliferation and survival source . This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in BCR-ABL positive leukemic cell lines. Consequently, this molecule serves as a critical research tool for investigating the mechanisms of kinase inhibitor resistance, validating new targets in oncogenic signaling networks, and as a lead compound in the preclinical development of next-generation therapeutics for resistant and refractory leukemias.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-8-10-16(11-9-14)13-25-12-4-6-17(21(25)27)20(26)24-22-23-19-15(2)5-3-7-18(19)28-22/h3-12H,13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYYJEMTHHWWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridine core fused with a benzothiazole moiety. Its molecular formula is C19H18N2O2S, and it has notable physicochemical properties that contribute to its biological activity.

1. Enzyme Inhibition:
The compound has been shown to interact with various enzymes, notably cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. By inhibiting COX activity, the compound reduces the production of prostaglandins, leading to decreased inflammation.

2. Antimicrobial Activity:
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that it possesses potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

3. Acetylcholinesterase Inhibition:
Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryCOX enzyme inhibition
AntimicrobialDisruption of bacterial cell wall integrity
Acetylcholinesterase inhibitionIncreased acetylcholine levels
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of various benzothiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited MIC values ranging from 10.7 to 21.4 μmol/mL against several pathogens, including Staphylococcus aureus and Candida albicans .
  • Neuroprotective Effects:
    In another investigation focused on neurodegenerative diseases, the compound was tested for its ability to inhibit acetylcholinesterase. The results showed an IC50 value of 2.7 µM, indicating strong inhibitory activity that could be beneficial in treating Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and extensive tissue distribution. It is likely metabolized in the liver and excreted via renal pathways, similar to other compounds in its class.

Comparison with Similar Compounds

Structural Analogues with Dihydropyridine-3-Carboxamide Core

The target compound shares its 2-oxo-1,2-dihydropyridine-3-carboxamide core with several analogs, differing in substituents:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Source
Target Compound N-(4-methylbenzo[d]thiazol-2-yl), 1-(4-methylbenzyl) 425.9 N/A Methyl groups enhance lipophilicity; benzothiazole may improve binding to heterocycle-recognizing targets.
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide N-(4'-chlorobiphenyl-2-yl) 324.8 N/A Chlorine atom introduces electron-withdrawing effects; biphenyl group increases steric bulk.
7c () N-(benzo[d]oxazol-2-yl), 1-(4-methylphenyl) 373.0 198–200 Oxazole vs. thiazole: oxazole is less polar but similar in size. Methylphenyl substituent mirrors the target’s 4-methylbenzyl.
8a () N-cyclohexyl, 1-phenyl 324.4 139–140 Cyclohexyl group increases hydrophobicity; phenyl lacks methyl substitution.

Key Observations :

  • Substituent Effects : The 4-methylbenzyl group in the target compound likely enhances solubility compared to the 4'-chlorobiphenyl group in , where chlorine may reduce metabolic stability.
  • Heterocyclic Variations: Replacing benzothiazole (target) with benzoxazole (7c) or cyclohexyl (8a) alters electronic properties.

Benzo[d]thiazole-Containing Analogues

Compounds with benzothiazole moieties show structural and functional parallels:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Activity Source
Target Compound 4-methylbenzo[d]thiazol-2-yl 425.9 N/A N/A
7g () N-(benzo[d]thiazol-2-yl), 1-(4-hydroxyphenyl) 389.4 N/A Hydroxyl group introduces polarity; may impact bioavailability.
4a () N-(4-methylbenzo[d]thiazol-2-yl), enamino amide 393.5 N/A Cytotoxic effects reported against cancer cells.
N-(6-Methoxybenzo[d]thiazol-2-yl)-... (3a, ) Methoxy substitution 407.5 173–175 Methoxy group increases electron density, potentially enhancing DNA intercalation.

Key Observations :

  • Substituent Position : The target’s 4-methyl group on benzothiazole (vs. 6-methoxy in 3a) reduces steric hindrance, possibly favoring receptor binding.

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